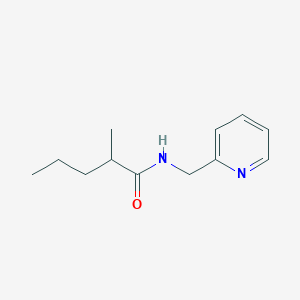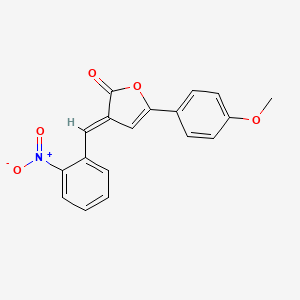![molecular formula C15H18N2O4 B4893640 methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)
methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate, also known as MOPPP, is a chemical compound that belongs to the class of phenylpropanoids. It has been widely studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate has been extensively studied for its potential therapeutic applications in various fields. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, it has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In immunology, it has been shown to modulate the immune response and to have anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation, such as protein kinase C and phosphatidylinositol 3-kinase. It has also been suggested that it works by modulating the activity of certain signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor. In neurology, it has been shown to improve cognitive function by reducing oxidative stress and inflammation in the brain. In immunology, it has been shown to modulate the activity of immune cells and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a well-defined chemical structure, which makes it easy to study its biological effects. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for the study of methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate. One direction is to further elucidate its mechanism of action, particularly in cancer cells. Another direction is to study its potential therapeutic applications in other fields, such as cardiovascular disease and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different experimental settings.
Synthesemethoden
Methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate can be synthesized through a multistep process involving the reaction of 2-bromoacetophenone with pyrrolidine, followed by the reaction of the resulting compound with 2-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
Eigenschaften
IUPAC Name |
methyl 3-oxo-3-[2-(pyrrolidine-1-carbonyl)anilino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-14(19)10-13(18)16-12-7-3-2-6-11(12)15(20)17-8-4-5-9-17/h2-3,6-7H,4-5,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYUYWKSCFPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=CC=C1C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)

![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)

![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)
